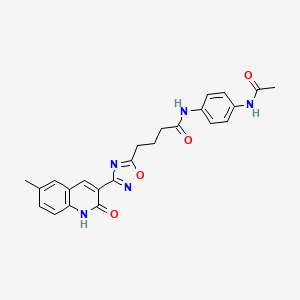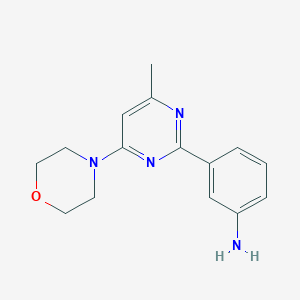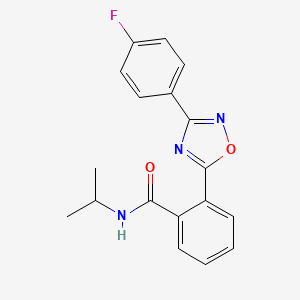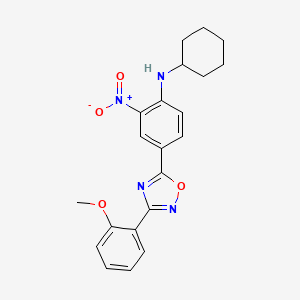
N-cyclohexyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline, commonly known as CYNO, is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and environmental science. CYNO belongs to the family of nitroaniline derivatives and has a unique chemical structure that makes it an attractive candidate for various research studies.
作用機序
The mechanism of action of CYNO is not fully understood, but it is believed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. CYNO has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
CYNO has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further preclinical and clinical studies. However, the long-term effects of CYNO on human health are not fully understood, and further research is needed to determine its safety profile.
実験室実験の利点と制限
The advantages of using CYNO in lab experiments include its high purity, stability, and reproducibility. However, the limitations of using CYNO include its high cost, low solubility in water, and limited availability.
将来の方向性
1. Further investigation of the anti-cancer activity of CYNO and its potential as a therapeutic agent for cancer treatment.
2. Development of novel organic materials based on CYNO for various applications such as optoelectronics, sensing, and energy storage.
3. Exploration of the potential of CYNO as a fluorescent probe for the detection of other environmental pollutants.
4. Investigation of the mechanism of action of CYNO and its interactions with various biological targets.
5. Development of new synthetic methods for the production of CYNO with higher yields and reduced reaction times.
In conclusion, CYNO is a novel compound with significant potential in various scientific research fields. Its unique chemical structure and promising results in preclinical studies make it an attractive candidate for further investigation. However, further research is needed to fully understand its mechanism of action, safety profile, and potential applications.
合成法
The synthesis of CYNO involves a multi-step process that includes the reaction of 2-methoxybenzohydrazide with cyclohexanone to form 3-(2-methoxyphenyl)-5,5-dimethylcyclohex-2-enone. This intermediate compound is then reacted with nitrobenzene and aniline to form CYNO. The synthesis of CYNO has been optimized through various methods such as microwave-assisted synthesis, solvent-free synthesis, and green synthesis, which have resulted in higher yields and reduced reaction times.
科学的研究の応用
CYNO has shown promising results in various scientific research studies, making it an attractive compound for further investigation. Its potential applications include:
1. Medicinal Chemistry: CYNO has been shown to possess significant anti-cancer activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs.
2. Material Science: CYNO has been used as a building block for the synthesis of various organic materials such as polymers, liquid crystals, and molecular switches.
3. Environmental Science: CYNO has been used as a fluorescent probe for the detection of heavy metal ions in water, making it a potential candidate for environmental monitoring.
特性
IUPAC Name |
N-cyclohexyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-28-19-10-6-5-9-16(19)20-23-21(29-24-20)14-11-12-17(18(13-14)25(26)27)22-15-7-3-2-4-8-15/h5-6,9-13,15,22H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLOADYWJDSKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NC4CCCCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

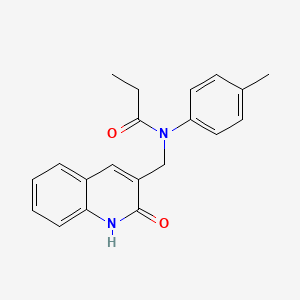

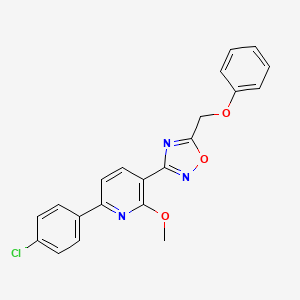


![2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692551.png)

![1-(2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetyl)piperidine-4-carboxamide](/img/structure/B7692570.png)

![4'-Chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7692585.png)
